

An In-depth Technical Guide to 2-(Benzylxy)-4-bromo-1-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylxy)-4-bromo-1-fluorobenzene

Cat. No.: B1379278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(benzylxy)-4-bromo-1-fluorobenzene**, a halogenated aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document outlines the compound's key physical characteristics, detailed experimental protocols for its synthesis and characterization, and discusses its applications in drug discovery and development. The information is presented to be a valuable resource for researchers and professionals working with this versatile molecule.

Core Physical Properties

The physical properties of **2-(benzylxy)-4-bromo-1-fluorobenzene** are crucial for its handling, storage, and application in various chemical reactions. The following table summarizes the key physical data available for this compound.

Property	Value	Source
CAS Number	202857-88-3	[1]
Molecular Formula	C ₁₃ H ₁₀ BrFO	[2]
Molecular Weight	281.12 g/mol	[1] [2]
Appearance	Solid (predicted)	-
Melting Point	Data not available. For the isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene, the melting point is reported as 31.0-37.0 °C. [3] [4]	-
Boiling Point	322.8 ± 27.0 °C (Predicted)	-
Density	Data not available. For the isomer 4-(benzyloxy)-2-bromo-1-fluorobenzene, the predicted density is 1.445 ± 0.06 g/cm ³ .	-
Solubility	The benzyloxy group is expected to influence its solubility in organic solvents. It is likely soluble in polar aprotic solvents like DMF and THF, which are used in its synthesis. The lack of a benzyloxy group in the related compound 4-bromofluorobenzene affects its solubility, suggesting the importance of this functional group. [1]	-
InChI Key	ZLVBPRJVAJMBHD-UHFFFAOYSA-N	[1]

Synthesis Protocols

Two primary synthetic routes for **2-(benzyloxy)-4-bromo-1-fluorobenzene** have been reported. The following sections provide detailed experimental protocols for each method.

Benzylation Followed by Regioselective Bromination

This is a common and effective method for the synthesis of **2-(benzyloxy)-4-bromo-1-fluorobenzene**, starting from 4-fluorophenol.

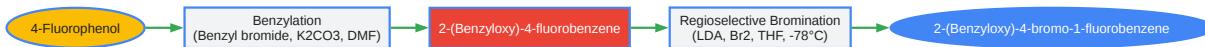
Step 1: Benzylation of 4-Fluorophenol

- Reaction: 4-fluorophenol is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
- Procedure:
 - To a solution of 4-fluorophenol in DMF, add potassium carbonate.
 - Slowly add benzyl bromide to the mixture at room temperature.
 - Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzene.

Step 2: Regioselective Bromination

- Reaction: The intermediate, 2-(benzyloxy)-4-fluorobenzene, undergoes regioselective bromination at the position ortho to the benzyloxy group using a strong base and a bromine source.
- Procedure:
 - Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

- Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
- Stir the mixture at -78 °C for a period to allow for deprotonation.
- Add a solution of bromine (Br₂) in THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with brine, dry, and concentrate.
- Purify the crude product by column chromatography on silica gel to yield **2-(benzyloxy)-4-bromo-1-fluorobenzene**.[\[1\]](#)


Fluorine-Bromine Exchange in Polyhalogenated Arenes

This method involves the selective substitution of a bromine atom with a fluorine atom in a dibrominated precursor.

- Reaction: 2-(benzyloxy)-1,4-dibromobenzene is treated with a fluoride source, such as potassium fluoride (KF), in the presence of a crown ether to facilitate the halogen exchange.
- Procedure:
 - In a reaction vessel, combine 2-(benzyloxy)-1,4-dibromobenzene, potassium fluoride, and 18-crown-6 in DMF.
 - Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for an extended period (e.g., 24 hours).
 - Monitor the reaction progress by TLC or GC-MS.
 - After completion, cool the mixture to room temperature and add water.
 - Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate **2-(benzyloxy)-4-bromo-1-fluorobenzene**.^[1]

Below is a DOT script for the logical workflow of the primary synthesis route.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for **2-(benzyloxy)-4-bromo-1-fluorobenzene**.

Spectroscopic and Chromatographic Characterization

Accurate characterization of **2-(benzyloxy)-4-bromo-1-fluorobenzene** is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzyloxy group. The methylene protons (-CH₂-) of the benzyloxy group are anticipated to appear as a singlet in the region of δ 4.9–5.1 ppm.^[1] The aromatic protons will exhibit complex splitting patterns due to the substitution on the benzene rings.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, O) and the aromatic ring currents. Due to the "heavy atom effect" of bromine, the carbon to which it is attached may show a chemical shift that is further upfield than what would be predicted based on electronegativity alone.^[5]

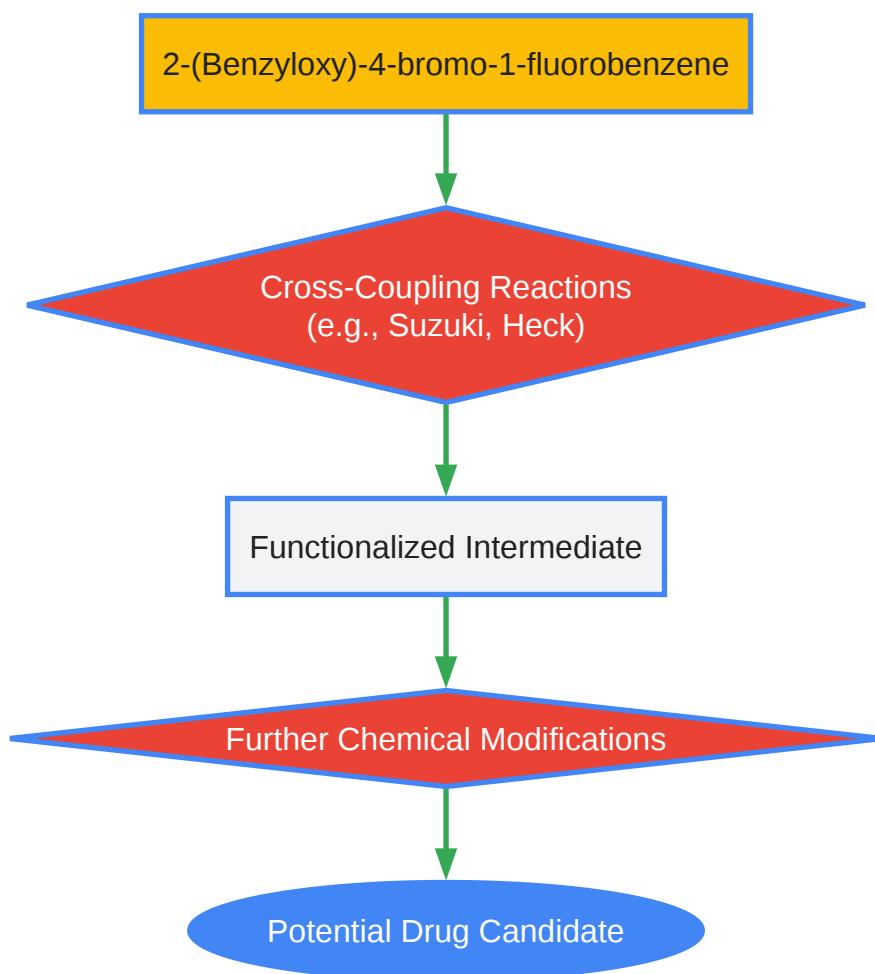
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

- C-H stretching vibrations for the aromatic rings.
- C=C stretching vibrations within the aromatic rings.
- C-O-C stretching for the ether linkage.
- C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 281.12 g/mol, with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).


Applications in Drug Discovery and Development

2-(Benzylxy)-4-bromo-1-fluorobenzene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery stems from the strategic placement of its functional groups.

- Synthetic Handle: The bromine atom acts as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[\[1\]](#)
- Pharmacophore Component: The fluorinated benzylxy moiety can be a key component of a pharmacophore, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and membrane permeability.
- Intermediate for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic applications:
 - Anti-inflammatory Agents: Some derivatives have shown potential to inhibit leukotriene synthesis, a key pathway in inflammatory responses.[\[1\]](#)
 - Anticancer Agents: There is interest in their potential to modulate signaling pathways involved in cancer cell proliferation, such as the MAPK14 pathway.[\[1\]](#)

- Diabetes Research: Related benzyloxy derivatives have been studied for their ability to enhance glucose-dependent insulin secretion.[1]

The following diagram illustrates the role of **2-(benzyloxy)-4-bromo-1-fluorobenzene** as a precursor in the synthesis of potential drug candidates.

[Click to download full resolution via product page](#)

Fig. 2: Role in the synthesis of potential drug candidates.

Safety and Handling

Detailed safety information for **2-(benzyloxy)-4-bromo-1-fluorobenzene** is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the related compound 4-(benzyloxy)-1-bromo-2-

fluorobenzene, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.^[3]

Conclusion

2-(BenzylOxy)-4-bromo-1-fluorobenzene is a synthetically valuable compound with significant potential for application in medicinal chemistry and materials science. This guide has provided a summary of its physical properties, detailed synthetic protocols, and an overview of its role in the development of new bioactive molecules. The information presented here should serve as a useful resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(BenzylOxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 2. 1-(BenzylOxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BenzylOxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-(BenzylOxy)-1-bromo-2-fluorobenzene CAS#: 185346-79-6 [amp.chemicalbook.com]
- 5. organic chemistry - Assigning the ^{13}C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(BenzylOxy)-4-bromo-1-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1379278#physical-properties-of-2-benzylOxy-4-bromo-1-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com